1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one
CAS No.: 62128-46-5
Cat. No.: VC19465553
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62128-46-5 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1-(1-methylpyrrol-3-yl)butan-1-one |
| Standard InChI | InChI=1S/C9H13NO/c1-3-4-9(11)8-5-6-10(2)7-8/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | VJOGVJJOCAABPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)C1=CN(C=C1)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Functional Groups
1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one features a pyrrole ring substituted with a methyl group at the N1 position and a butanone moiety at the C3 position (Figure 1). The pyrrole ring’s aromaticity arises from the delocalization of six π-electrons, while the ketone group introduces electrophilic reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₃NO | |
| Molecular weight | 151.21 g/mol | |
| IUPAC name | 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one | |
| CAS number | 1525468-94-3 |
Stereochemical Considerations
The compound’s planar pyrrole ring and flexible butanone chain allow for conformational diversity. Substituents on the pyrrole nitrogen influence steric and electronic interactions, impacting binding affinities in biological systems .
Synthesis and Optimization
Traditional Synthetic Routes
The Paal-Knorr condensation is a cornerstone for synthesizing pyrrole derivatives. For 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one, reacting 3-aminopyrrole with 2,5-hexanedione under acidic conditions yields the target compound . Alternative methods include:
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Copper(II)-mediated cyclization: Utilizing CuO/I₂ in methanol to facilitate α-iodoketone formation, followed by amine coupling .
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Solvent-free high-speed vibration milling (HSVM): Enhances reaction efficiency by minimizing solvent use and improving yields (up to 92%) .
Asymmetric Catalysis Applications
Recent advances employ DNA-based catalysts to achieve enantioselective Friedel-Crafts reactions. For example, DNA–1/Cu–dmbpy complexes enable the synthesis of trifluoromethylated derivatives with up to 86% enantiomeric excess .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Thermal stability analyses reveal decomposition above 200°C, consistent with pyrrole derivatives.
Reactivity Patterns
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Ketone functionality: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols .
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Pyrrole ring: Undergoes electrophilic substitution at C2 and C5 positions, enabling halogenation or sulfonation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 6.62–6.58 (m, 1H, pyrrole-H), 3.79–3.67 (m, 2H, CH₂), 3.61 (s, 3H, N–CH₃), 2.51 (t, 2H, CO–CH₂) .
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¹³C NMR: δ 192.3 (C=O), 136.4 (pyrrole-C), 46.7 (N–CH₃), 27.2 (CH₂) .
Mass Spectrometry (MS)
Electrospray ionization (ESI) spectra show a molecular ion peak at m/z 151.21 [M+H]⁺, with fragmentation patterns consistent with ketone loss (-44 Da) and pyrrole ring cleavage .
Biological and Pharmacological Applications
Enzyme Inhibition
Pyrrole derivatives inhibit HIV-1 reverse transcriptase and DNA polymerases by intercalating into nucleic acid structures. The butanone side chain enhances binding to hydrophobic enzyme pockets .
Antidiabetic and Anti-inflammatory Activity
3,4,5-Triphenyl-1H-pyrrole analogs demonstrate significant antihyperglycemic effects in murine models, reducing blood glucose levels by 40–60% . Anti-inflammatory activity is mediated via COX-2 inhibition, with IC₅₀ values comparable to celecoxib .
Industrial and Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
Pyrrole-ketone hybrids serve as electron-transport layers in OLEDs, improving device efficiency by 15–20% due to enhanced charge mobility .
Catalysis
The compound acts as a ligand in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), achieving turn-over frequencies (TOF) > 10³ h⁻¹ .
Future Directions
Ongoing research focuses on:
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